molecular formula C8H7ClF3NO2 B1447700 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride CAS No. 1803587-60-1

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride

Cat. No. B1447700
CAS RN: 1803587-60-1
M. Wt: 241.59 g/mol
InChI Key: KEDJNJNDQLFUQD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803587-60-1 . It has a molecular weight of 241.6 and its IUPAC name is 2,2,2-trifluoroethyl nicotinate hydrochloride .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is 1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H .


Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Metalation and Functionalization

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride demonstrates unique reactivity in metalation and subsequent functionalization processes. Trifluoromethyl-substituted pyridines, such as this compound, can be selectively metalated and carboxylated at specific positions under varying conditions, showing potential in organic synthesis (Schlosser & Marull, 2003).

Synthesis of Carboxylic Acids

This compound is involved in the streamlined preparation of carboxylic acids. It serves as a precursor in the synthesis of various isomeric halopyridinecarboxylic acids, highlighting its utility in organic chemistry (Cottet & Schlosser, 2004).

Aminopyrrole Synthesis

It's also used as a building block in synthesizing trifluoromethyl-substituted aminopyrroles. This showcases its application in the development of novel organic compounds (Khlebnikov et al., 2018).

Alkoxycarbonylation

The compound plays a role in palladium-catalyzed alkoxycarbonylation reactions. It can undergo mono- or dicarbonylation, producing various alkyl carboxylates, which are important in pharmaceutical and agrochemical industries (Crettaz, Waser, & Bessard, 2001).

Crystal Structure Analysis

In crystallography, the structure of similar trifluoromethyl pyridine carboxylic acids has been analyzed to understand hydrogen-bonding networks, aiding in the design of better pharmaceuticals and materials (Ye & Tanski, 2020).

Extraction Studies

Extraction studies involving pyridine carboxylic acids, related to 2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride, are significant in optimizing production processes in pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-14-7(13)6-2-1-3-12-4-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDJNJNDQLFUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl pyridine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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